molecular formula C11H7FN4OS B1372713 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-68-4

2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1372713
CAS No.: 941868-68-4
M. Wt: 262.27 g/mol
InChI Key: SMVQOUIFQQASHA-UHFFFAOYSA-N
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Description

2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring, with an amino group at the 2-position and a 4-fluorophenyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Pyridazine Ring Construction: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the pyridazine ring.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but lacks the fluorine atom, which may affect its biological activity.

    2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    2-Amino-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: Features a methyl group, which can influence its lipophilicity and pharmacokinetics.

Uniqueness

The presence of the 4-fluorophenyl group in 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-amino-7-(4-fluorophenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4OS/c12-6-3-1-5(2-4-6)7-9-8(10(17)16-15-7)14-11(13)18-9/h1-4H,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVQOUIFQQASHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C3=C2SC(=N3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 3
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 4
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 5
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 6
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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